An In-depth Technical Guide to (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride
An In-depth Technical Guide to (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
(S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride is a substituted proline analog that holds potential as a building block in medicinal chemistry and drug discovery. Its rigid pyrrolidine scaffold, combined with the stereochemistry at the C-2 position, makes it a valuable component for creating structurally defined and enantiomerically pure molecules. This technical guide provides a comprehensive overview of the available information on its properties, synthesis, and potential applications, addressing the core requirements of researchers in the field.
Physicochemical Properties
Detailed experimental data on the physicochemical properties of (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride are not widely available in published literature. However, based on its structure and data from commercial suppliers, the following information can be summarized.
| Property | Data | Source |
| CAS Number | 637020-57-6 | [1] |
| Molecular Formula | C₁₂H₁₆ClNO₂ | [1] |
| Molecular Weight | 241.72 g/mol | |
| IUPAC Name | (2S)-2-benzylpyrrolidine-2-carboxylic acid;hydrochloride | [1] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥98% | [2] |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [2] |
Note: Properties such as melting point, boiling point, pKa, and specific solubility in various solvents are not consistently reported in publicly accessible sources.
Synthesis
A detailed, peer-reviewed synthesis protocol specifically for (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride is not readily found in the scientific literature. However, general methods for the synthesis of 2-alkyl-2-carboxypyrrolidines can be inferred from patents and publications on related compounds. These methods often involve the alkylation of a protected proline derivative.
A plausible synthetic approach, based on established methodologies for similar structures, is outlined below. This should be considered a general strategy that may require optimization.
Caption: Generalized synthetic pathway for (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride.
Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol based on the synthesis of similar compounds. This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by qualified personnel.
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N-Protection and Esterification of L-Proline: L-proline is first protected at the nitrogen, commonly with a Boc (tert-butyloxycarbonyl) group, and then converted to its methyl or ethyl ester.
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α-Alkylation: The protected proline ester is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperature (e.g., -78 °C) to form the corresponding enolate. This enolate is then reacted with benzyl bromide to introduce the benzyl group at the C-2 position.
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Hydrolysis: The ester group of the alkylated product is hydrolyzed, typically using a base like lithium hydroxide or sodium hydroxide, to yield the N-protected carboxylic acid.
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Deprotection and Salt Formation: The N-protecting group is removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid). Subsequent treatment with a solution of HCl in an appropriate solvent (e.g., diethyl ether or dioxane) yields the final hydrochloride salt.
Spectral Data
No publicly available, detailed spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride has been identified. For a related compound, (S)-Benzyl pyrrolidine-2-carboxylate hydrochloride, a supplier notes that the ¹H NMR spectrum is "Consistent with structure," but the actual data is not provided.[3] Researchers synthesizing or using this compound would need to perform their own spectral characterization to confirm its identity and purity.
Biological Activity and Applications
The biological activity of (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride has not been specifically reported in the available literature. However, as a proline analog, it falls into a class of compounds with significant interest in medicinal chemistry.
Proline and its derivatives are crucial components of many biologically active peptides and proteins, often playing a key role in defining their three-dimensional structure.[4] The incorporation of substituted prolines, such as the title compound, can be used to:
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Introduce Conformational Constraints: The rigid pyrrolidine ring restricts the conformational flexibility of peptide backbones, which can be advantageous in designing peptides with specific secondary structures (e.g., β-turns).[4]
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Modulate Biological Activity: The introduction of substituents on the proline ring can influence the binding affinity of a peptide to its target receptor or enzyme.
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Improve Pharmacokinetic Properties: Modifications to the proline scaffold can impact properties such as metabolic stability and cell permeability.
The benzyl group at the C-2 position introduces a lipophilic and aromatic moiety, which can lead to π-π stacking or hydrophobic interactions within a binding pocket. This makes it a potentially useful building block for the synthesis of inhibitors for various enzymes or ligands for receptors where such interactions are favorable.
Caption: Potential applications in drug discovery and medicinal chemistry.
Conclusion
(S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride is a chiral building block with potential utility in the synthesis of novel therapeutic agents and chemical probes. While detailed experimental data on its properties and synthesis are scarce in the public domain, its structural features suggest it could be a valuable tool for medicinal chemists seeking to introduce conformational constraints and specific hydrophobic/aromatic interactions in their target molecules. Further research is needed to fully characterize this compound and explore its potential in various drug discovery programs. Researchers are advised to perform their own comprehensive analysis upon synthesis or acquisition of this compound.
